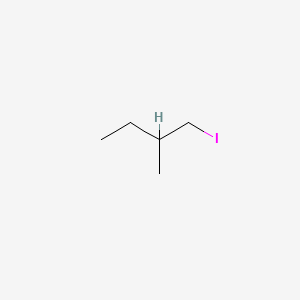

(S)-(+)-1-Iodo-2-methylbutane

Descripción

The exact mass of the compound (S)-(+)-1-Iodo-2-methylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-1-Iodo-2-methylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-Iodo-2-methylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-iodo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBHXHXNWHTGSO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29394-58-9 | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(S)-(+)-1-Iodo-2-methylbutane chemical and physical properties

An In-depth Technical Guide to (S)-(+)-1-Iodo-2-methylbutane

Introduction: A Versatile Chiral Building Block

(S)-(+)-1-Iodo-2-methylbutane is a chiral alkyl halide that serves as a valuable intermediate in advanced organic synthesis. Its structure, featuring a primary iodide and a stereocenter derived from the active amyl alcohol backbone, makes it a strategic component for introducing a specific stereochemistry into target molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, with a focus on the practical insights required by researchers and professionals in drug development and material science. The presence of an iodide atom confers high reactivity in nucleophilic substitution reactions, making it an excellent electrophile for forging new carbon-carbon and carbon-heteroatom bonds with stereochemical control.

Core Chemical and Physical Properties

The fundamental properties of (S)-(+)-1-Iodo-2-methylbutane are critical for its use in experimental design. As a liquid at room temperature, its handling and reaction conditions are dictated by its boiling point, density, and stability.[1] Commercially available preparations are often stabilized with copper to prevent decomposition and the liberation of elemental iodine.[1]

Identifiers and Structural Information

-

IUPAC Name : (2S)-1-iodo-2-methylbutane[2]

-

Molecular Formula : C₅H₁₁I[2]

-

Molecular Weight : 198.05 g/mol [2]

-

Structure :

Physicochemical Data

The quantitative physical properties are summarized below for ease of reference in experimental planning.

| Property | Value | Source |

| Appearance | Colorless to brown clear liquid | [3] |

| Boiling Point | 148 °C (lit.) | [1][4] |

| Density | 1.525 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.497 (lit.) | [1] |

| Specific Optical Rotation ([α]20/D) | +5.7° (neat) | [1] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |

Spectral Data

While detailed spectral assignments are lot-specific, ¹H and ¹³C NMR data are available for this compound.[2][5][6] The ¹H NMR spectrum is expected to show distinct signals for the diastereotopic protons of the iodomethylene (-CH₂I) group, a multiplet for the chiral methine proton, and signals corresponding to the ethyl and methyl groups.

Synthesis and Stereochemical Integrity

The primary route to optically pure (S)-(+)-1-Iodo-2-methylbutane involves the functional group transformation of a readily available chiral precursor, (S)-(-)-2-methyl-1-butanol. This strategy is efficient as it transfers the existing stereocenter into the product without racemization. A common and reliable method is the Appel reaction, which converts the primary alcohol to the corresponding iodide in situ.

Representative Synthetic Protocol: Appel Reaction

This protocol describes the conversion of (S)-(-)-2-methyl-1-butanol to (S)-(+)-1-Iodo-2-methylbutane. The causality for this choice rests on the mild reaction conditions that are known to preserve stereochemical integrity.

Materials:

-

(S)-(-)-2-Methyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Solution: In the flask, dissolve triphenylphosphine and imidazole in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Iodine Addition: Add solid iodine portion-wise to the stirred solution. The addition is exothermic and should be done carefully to maintain the temperature below 10 °C. The solution will turn into a dark brown slurry.

-

Alcohol Addition: Add (S)-(-)-2-methyl-1-butanol dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume excess iodine. The color will fade to pale yellow.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is typically purified by fractional distillation under vacuum to yield pure (S)-(+)-1-Iodo-2-methylbutane.

Caption: Synthetic workflow for (S)-(+)-1-Iodo-2-methylbutane.

Reactivity and Mechanistic Considerations

As a primary alkyl halide, the reactivity of (S)-(+)-1-Iodo-2-methylbutane is dominated by the SN2 (bimolecular nucleophilic substitution) mechanism.[7][8] This is governed by two key factors:

-

Unhindered Reaction Center : The electrophilic carbon atom bonded to iodine is sterically accessible, allowing for backside attack by a wide range of nucleophiles.[8]

-

Excellent Leaving Group : The iodide ion (I⁻) is an exceptionally good leaving group due to its large size and the high polarizability of the C-I bond, which facilitates its departure.[7]

The SN2 reaction proceeds with a complete inversion of stereochemistry at the carbon center. However, since the substitution occurs at the C1 position, which is not the stereocenter (C2), the configuration of the chiral center remains (S). This feature is precisely why it is a valuable building block: it allows for the extension of the carbon chain or the introduction of new functional groups without disturbing the pre-existing stereochemistry.

Caption: Generalized SN2 reaction at the C1 position.

Key Applications in Synthesis

The utility of (S)-(+)-1-Iodo-2-methylbutane is demonstrated in its application as a chiral electrophile in the synthesis of complex molecules and materials.

-

Natural Product Synthesis : It has been used in the total synthesis of Zaragozic Acid A (also known as Squalestatin S1), a potent inhibitor of squalene synthase.[1] In this context, it serves to install the C6 acyl side chain, where the defined stereochemistry is essential for the molecule's biological activity.[1][9]

-

Materials Science : The compound is employed in the synthesis of specialized organic cations, such as 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) (TMBP²⁺).[1] This cation functions as a structure-directing agent (SDA) in the hydrothermal synthesis of high-silica zeolites and other porous silicates.[1][9] The specific shape and chirality of the SDA are critical for templating the formation of the desired microporous architecture.

Safety, Handling, and Storage

(S)-(+)-1-Iodo-2-methylbutane is a flammable liquid and an irritant, requiring careful handling in a controlled laboratory environment.[1][2]

GHS Hazard Classification

-

Pictograms : GHS02 (Flame), GHS07 (Exclamation Mark)[1]

-

Signal Word : Warning[1]

-

Hazard Statements :

-

Precautionary Statements (Selected) :

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handling and Storage Recommendations

-

Engineering Controls : Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11] Eyewash stations and safety showers must be readily accessible.[11]

-

Personal Protective Equipment (PPE) : Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[1]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3] The container should be kept away from ignition sources and oxidizing agents. The presence of a copper chip stabilizer in commercial products helps inhibit decomposition.[1]

Conclusion

(S)-(+)-1-Iodo-2-methylbutane stands out as a highly effective chiral building block. Its value is derived from a combination of high reactivity, conferred by the primary iodide, and a stable, synthetically accessible stereocenter. These attributes allow for its reliable use in complex synthetic endeavors where precise stereochemical control is paramount, from the total synthesis of bioactive natural products to the templated fabrication of advanced materials. Proper understanding of its properties, reactivity, and handling requirements enables researchers to leverage its full potential in pushing the boundaries of chemical innovation.

References

-

1-iodo-2-methylbutane - Stenutz. Stenutz. [Link]

-

(S)-(+)-1-Iodo-2-methylbutane - PubChem. PubChem. [Link]

-

(S)-(+)-1-Iodo-2-methylbutane - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

1-Iodo-2-methylbutane | C5H11I | CID 141479 - PubChem. PubChem. [Link]

-

1-IODO-2-METHYLBUTANE CAS#: 616-14-8; ChemWhat Code: 30573. ChemWhat. [Link]

-

Chemical Properties of Butane, 1-iodo, 2-methyl- (CAS 616-14-8) - Cheméo. Cheméo. [Link]

-

(S)-(+)-1-Iodo-2-methylbutane - NIST WebBook. NIST. [Link]

-

The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... - Pearson. Pearson. [Link]

-

How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? - Quora. Quora. [Link]

-

Haloalkanes and Haloarenes - Samagra. Samagra. [Link]

-

Show how 2-iodo-2-methylbutane can be synthesized from 2-methylbu... | Study Prep in Pearson+. Pearson. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. BYJU'S. [Link]

Sources

- 1. (S)-(+)-1-ヨード-2-メチルブタン contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 1-iodo-2-methylbutane [stenutz.eu]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. byjus.com [byjus.com]

- 9. ( S )-(+)-1-碘-2-甲基丁烷 contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Iodo-2-methylbutane | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to (S)-(+)-1-Iodo-2-methylbutane: Properties, Synthesis, and Applications

Introduction

(S)-(+)-1-Iodo-2-methylbutane is a valuable chiral building block in advanced organic synthesis. As a primary alkyl iodide with a defined stereocenter at the C2 position, it serves as a key intermediate for introducing a stereospecific 2-methylbutyl group into target molecules. Its utility is particularly pronounced in the fields of natural product synthesis and materials science, where precise three-dimensional control of molecular architecture is paramount. This guide provides an in-depth overview of its chemical properties, a robust synthetic protocol, and key applications for researchers and drug development professionals.

The compound is identified by its CAS Registry Number 29394-58-9 and its IUPAC name, (2S)-1-iodo-2-methylbutane[1][2]. Its stereochemistry is denoted by "(S)," indicating the configuration at the chiral center, and "(+)," signifying its dextrorotatory optical activity.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of (S)-(+)-1-Iodo-2-methylbutane are crucial for its effective use in experimental settings. These properties are summarized below.

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁I | [1][3][4] |

| Molecular Weight | 198.05 g/mol | [3][5][6] |

| CAS Number | 29394-58-9 | [1][3][5] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 148 °C (lit.) | [5][7] |

| Density | 1.525 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.497 (lit.) | [5] |

| Optical Activity | [α]20/D +5.7° (neat) | [5] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| InChIKey | RHBHXHXNWHTGSO-YFKPBYRVSA-N | [1][2] |

Spectroscopic Profile

While raw spectral data should be obtained for each batch, the expected NMR profile provides a reliable method for structural confirmation.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the 11 protons. The two diastereotopic protons on the iodinated carbon (C1) are expected to appear as a doublet of doublets around 3.2-3.4 ppm due to coupling with the adjacent chiral proton. The methine proton at C2 will be a complex multiplet. The ethyl and methyl groups will show characteristic multiplets and a doublet, respectively, in the upfield region (0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display five unique signals. The carbon atom bonded to the iodine (C1) is the most deshielded among the aliphatic carbons, typically appearing around 10-15 ppm. The other four carbon signals will be found in the typical upfield aliphatic region.

Synthesis and Handling

The synthesis of (S)-(+)-1-Iodo-2-methylbutane with high enantiomeric purity relies on starting from a readily available chiral precursor, most commonly (S)-(-)-2-methyl-1-butanol. The conversion of the primary alcohol to the primary iodide is a standard transformation that can be achieved via several methods, such as the Appel reaction, to ensure the stereocenter remains undisturbed.

Synthetic Workflow

The overall process involves the conversion of the starting alcohol to the iodide, followed by an aqueous workup and final purification by distillation.

Caption: Synthetic workflow for (S)-(+)-1-Iodo-2-methylbutane.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of (S)-(+)-1-Iodo-2-methylbutane from (S)-(-)-2-methyl-1-butanol.

-

Preparation: To a flame-dried, three-necked flask under an inert argon atmosphere, add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Iodine Addition: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.1 eq.) portion-wise. The solution will turn dark brown.

-

Scientist's Note (Expertise): The formation of the triphenylphosphine-iodine adduct is exothermic; slow addition at 0 °C is critical for controlling the reaction and preventing side reactions. Imidazole acts as a base to neutralize the HI generated in situ, preventing acid-catalyzed rearrangements of the substrate or product.

-

-

Substrate Addition: Add (S)-(-)-2-methyl-1-butanol (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color of excess iodine disappears.

-

Trustworthiness Note: The decolorization of the solution is a built-in visual checkpoint confirming that all reactive iodine has been quenched, ensuring a safe and clean extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield (S)-(+)-1-Iodo-2-methylbutane as a clear liquid.

Handling and Storage

Alkyl iodides are sensitive to light and can slowly decompose to release free iodine, causing a yellow or brown discoloration. It is often supplied with a copper stabilizer to scavenge trace acids and inhibit decomposition[5]. For long-term storage, the compound should be kept in an amber bottle, under an inert atmosphere, and refrigerated.

Applications in Synthetic Chemistry

The primary utility of (S)-(+)-1-Iodo-2-methylbutane is as a chiral electrophile in substitution reactions. The well-defined stereocenter allows for the diastereoselective or enantioselective synthesis of complex molecules.

-

Natural Product Synthesis: It has been utilized in the synthesis of the C6 acyl side chain of zaragozic acid A, a potent inhibitor of squalene synthase. In this context, it acts as a key building block to install a specific chiral fragment.

-

Materials Science: The compound is used to synthesize complex organic cations, such as 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) (TMBP²⁺), which function as structure-directing agents (SDAs). These SDAs are essential for templating the growth of high-silica porous silicates and zeolites with specific pore architectures.

Caption: Logical role of the compound in advanced synthesis.

Safety and Hazard Information

(S)-(+)-1-Iodo-2-methylbutane is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Classifications: The compound is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2][5].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. If handling large quantities or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge is recommended.

References

-

National Institute of Standards and Technology (NIST). (S)-(+)-1-Iodo-2-methylbutane. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5702528, (S)-(+)-1-Iodo-2-methylbutane. [Link]

-

Stenutz, R. 1-iodo-2-methylbutane. Internet DB of Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 141479, 1-Iodo-2-methylbutane. [Link]

Sources

- 1. (S)-(+)-1-Iodo-2-methylbutane [webbook.nist.gov]

- 2. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. ( S )-(+)-1-碘-2-甲基丁烷 contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Iodo-2-methylbutane | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-iodo-2-methylbutane [stenutz.eu]

An In-Depth Technical Guide to the Stereospecific Synthesis of (S)-(+)-1-Iodo-2-methylbutane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-(+)-1-Iodo-2-methylbutane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The primary focus is the stereospecific conversion of the readily available precursor, (S)-2-methyl-1-butanol. We present a detailed analysis of the most effective synthetic strategies that ensure the retention of the critical stereochemistry at the C2 position. This document delves into the mechanistic underpinnings of the chosen reactions, offers detailed, field-tested experimental protocols, and outlines essential safety and handling procedures. The primary recommended pathway involves a direct, one-pot conversion using an Appel-type reaction, prized for its efficiency and mild conditions.

Introduction: The Strategic Importance of Chiral Iodoalkanes

Optically active alkyl iodides are highly sought-after intermediates in organic synthesis. Their utility stems from the excellent leaving group ability of the iodide anion and their susceptibility to a wide range of transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2] (S)-(+)-1-Iodo-2-methylbutane, with its defined stereocenter adjacent to the reactive C-I bond, serves as a crucial synthon for introducing the chiral 2-methylbutyl moiety into complex target molecules, a common structural motif in natural products and pharmacologically active compounds.

The central challenge in synthesizing this molecule is the conversion of the primary hydroxyl group of (S)-2-methyl-1-butanol into an iodide while rigorously preserving the pre-existing stereochemistry at the adjacent chiral center. This guide details a robust and reliable methodology to achieve this transformation with high fidelity and yield.

Analysis of Synthetic Pathways

The conversion of a primary alcohol to a primary alkyl iodide can be accomplished through several methods. The critical consideration for this specific synthesis is the preservation of the (S)-configuration at the C2 carbon, which is not the reaction center. Therefore, any chosen method must avoid conditions that could lead to racemization or rearrangement.

-

Direct Conversion with Hydroiodic Acid (HI): While seemingly straightforward, reacting an alcohol with concentrated HI is often harsh and can lead to side reactions, making it less suitable for sensitive or complex substrates.[3][4]

-

Two-Step Conversion via Sulfonate Esters (Tosylate/Mesylate): A classic and reliable method involves activating the alcohol by converting it to a sulfonate ester (e.g., a tosylate), followed by nucleophilic substitution with an iodide source (the Finkelstein reaction).[5][6][7][8] This pathway is highly effective because the initial tosylation step occurs at the oxygen atom, leaving the C-O bond and thus the stereocenter's configuration intact.[9][10] The subsequent SN2 displacement of the tosylate by iodide also proceeds without affecting the adjacent stereocenter.

-

Direct Conversion with Phosphorus-Based Reagents: Reagents like phosphorus triiodide (PI3), often generated in situ from red phosphorus and iodine, can convert alcohols to iodides.[4][11][12] A more modern and milder approach is the Appel reaction , which utilizes triphenylphosphine (PPh3) and iodine.[13][14][15] This reaction proceeds under neutral, mild conditions via an SN2 mechanism, making it highly suitable for this transformation.[16][17] The powerful thermodynamic driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14]

Selected Strategy: For this guide, we will focus on the Appel-type reaction as the primary method. It offers a direct, one-pot conversion under mild conditions, minimizing the number of synthetic steps and potential for material loss, while ensuring complete retention of the desired stereochemistry.

Core Protocol: Direct Iodination of (S)-2-methyl-1-butanol

Principle and Mechanism

The reaction proceeds by activating the alcohol with a phosphonium species generated in situ. Triphenylphosphine reacts with iodine to form an intermediate, triphenylphosphine diiodide, which exists as an equilibrium of several species, including the key iodophosphonium iodide [Ph3P–I]+I−. The alcohol's oxygen atom then attacks the electrophilic phosphorus, displacing an iodide ion. A weak base, such as imidazole, facilitates the deprotonation of the resulting intermediate to form an alkoxyphosphonium iodide.

The displaced iodide ion (I⁻) then acts as the nucleophile, performing a backside SN2 attack on the primary carbon atom bonded to the oxygen. This displaces triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction to completion. As the SN2 reaction occurs at the achiral C1 carbon, the stereoconfiguration at the adjacent C2 carbon remains unaffected.

Mechanistic Workflow

Caption: Mechanism of the Appel-type iodination.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| (S)-2-methyl-1-butanol | 88.15 | 5.00 g | 56.7 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 17.7 g | 67.5 | 1.2 |

| Iodine (I₂) | 253.81 | 17.1 g | 67.5 | 1.2 |

| Imidazole | 68.08 | 4.63 g | 68.0 | 1.2 |

| Dichloromethane (DCM), dry | - | 200 mL | - | - |

| Sat. aq. Na₂S₂O₃ | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (N₂ or Ar) inlet and outlet (bubbler)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the flame-dried three-neck flask with a stir bar, dropping funnel, and inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Reagent Charging: To the flask, add triphenylphosphine (17.7 g) and imidazole (4.63 g). Dissolve these solids in 100 mL of dry dichloromethane (DCM).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Iodine Addition: Slowly add solid iodine (17.1 g) portion-wise to the stirred solution at 0 °C. The mixture will turn dark brown and form a slurry. Stir for an additional 15-20 minutes at 0 °C after the addition is complete.

-

Alcohol Addition: Dissolve (S)-2-methyl-1-butanol (5.00 g) in 100 mL of dry DCM in the dropping funnel. Add the alcohol solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark brown color disappears, resulting in a pale yellow or colorless mixture.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain triphenylphosphine oxide. Purify the resulting oil by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) or by vacuum distillation to afford pure (S)-(+)-1-Iodo-2-methylbutane.

Expected Results & Characterization

The protocol should yield the desired product as a colorless to pale yellow liquid.

| Parameter | Expected Value | Source |

| Yield | 80-90% | - |

| Boiling Point | 148 °C | [18] |

| Density (25 °C) | 1.525 g/mL | [18] |

| Optical Rotation [α]20/D | +5.7° (neat) | [18] |

| ¹H NMR (CDCl₃) | Peaks corresponding to CH₃, CH₂, and CH protons. | [19] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the 5 distinct carbons. | [20] |

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

General: Conduct all operations in a certified chemical fume hood. Wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Phosphorus Triiodide (if generated in situ): This compound reacts violently with water, releasing corrosive and toxic fumes.[21] It can cause severe skin burns and respiratory irritation.[22] Handle in a dry, inert atmosphere and have a neutralizing agent like sodium thiosulfate solution readily available.[21]

-

Triphenylphosphine (PPh₃): Can cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

-

Iodine (I₂): Is corrosive and has toxic vapors. Handle with care to avoid inhalation and skin contact.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Ensure adequate ventilation to prevent vapor inhalation.

-

(S)-(+)-1-Iodo-2-methylbutane (Product): This compound is a flammable liquid and vapor.[18][20][23] It causes skin and serious eye irritation.[20]

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Triphenylphosphine oxide byproduct should be collected and disposed of as solid chemical waste.

Conclusion

The synthesis of (S)-(+)-1-Iodo-2-methylbutane from (S)-2-methyl-1-butanol is reliably achieved through an Appel-type iodination protocol. This method is advantageous due to its mild reaction conditions, high yields, and, most critically, its excellent preservation of the stereochemical integrity at the C2 position. By following the detailed protocol and adhering to strict safety measures, researchers can confidently produce this valuable chiral intermediate for application in advanced organic synthesis and drug development programs.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

- Finkelstein reaction - Grokipedia.

- Alcohol to Iodide - Common Conditions - Organic Chemistry Portal.

- Finkelstein Reaction - S

- Finkelstein reaction - Wikipedia.

- How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? - Tiwari Academy Discussion Forum.

- The Finkelstein Reaction Mechanism - YouTube.

- SAFETY DATA SHEET - Phosphorus triiodide - Sigma-Aldrich.

- Phosphorus triiodide - Sciencemadness Wiki.

- Appel Reaction - Name-Reaction.com.

- Appel Reaction: Mechanism & Examples - NROChemistry.

- Phosphorus Triiodide - Harrell Industries.

- Appel Reaction - Alfa Chemistry.

- PHOSPHORUS TRIIODIDE - Safety D

- A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile - Journal of Organic Chemistry.

- Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt - Journal of Organic Chemistry.

- Appel reaction - Wikipedia.

- Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol C

- CAS 13455-01-1: Phosphorous triiodide - CymitQuimica.

- Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal.

- Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst - Journal of the American Chemical Society.

- 1-Iodo-2-methylbutane | C5H11I | CID 141479 - PubChem.

- (S)-(+)-1-Iodo-2-methylbutane - PubChem.

- (S)-(+)-1-Iodo-2-methylbutane copper stabilizer, 99% - Sigma-Aldrich.

- Making Alkyl Halides From Alcohols - Master Organic Chemistry.

- 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum - ChemicalBook.

- Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides - YouTube.

- (S)-(+)-1-Iodo-2-methylbutane | CAS 29394-58-9 - Santa Cruz Biotechnology.

- A mild and highly chemoselective iodination of alcohol using polymer supported DMAP - Journal of Chemical Sciences.

- Replacing the -OH group in alcohols by a halogen - Chemguide.

- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC, NIH.

- One-Pot Approach to the Conversion of Alcohols into α-Iodo-α,β-unsatur

- Show how 2-iodo-2-methylbutane can be synthesized

- 17.6: Reactions of Alcohols - Chemistry LibreTexts.

- (S)-(+)

- 1-iodo-2-methylbutane - Stenutz.

- 1-Iodo-2-methylbutane | 616-14-8 - Tokyo Chemical Industry.

- Mesylates and Tosylates with Practice Problems - Chemistry Steps.

- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl

- 1-Iodo-2-methylbutane 616-14-8 wiki - Guidechem.

- Tosylates And Mesyl

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. grokipedia.com [grokipedia.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. CAS 13455-01-1: Phosphorous triiodide | CymitQuimica [cymitquimica.com]

- 12. youtube.com [youtube.com]

- 13. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 14. name-reaction.com [name-reaction.com]

- 15. Appel reaction - Wikipedia [en.wikipedia.org]

- 16. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. (S)-(+)-1-ヨード-2-メチルブタン contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]

- 20. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Phosphorus triiodide - Sciencemadness Wiki [sciencemadness.org]

- 22. harrellindustries.com [harrellindustries.com]

- 23. 1-Iodo-2-methylbutane | 616-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic data including 1H NMR, 13C NMR, and IR for (S)-(+)-1-Iodo-2-methylbutane

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(+)-1-Iodo-2-methylbutane, a chiral alkyl halide of interest in synthetic organic chemistry. The guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, offering insights into the relationship between molecular structure and spectral features.

Molecular Structure and Spectroscopic Overview

(S)-(+)-1-Iodo-2-methylbutane is a chiral molecule with the chemical formula C₅H₁₁I. Its structure consists of a butane backbone with a methyl group at the C2 position and an iodine atom at the C1 position. The stereocenter at C2 gives rise to its optical activity. Understanding the connectivity and the electronic environment of each atom is crucial for interpreting its spectroscopic data.

Molecular Structure of (S)-(+)-1-Iodo-2-methylbutane

Caption: Ball-and-stick model of (S)-(+)-1-Iodo-2-methylbutane.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of (S)-(+)-1-Iodo-2-methylbutane is expected to show distinct signals for each non-equivalent proton.

Predicted ¹H NMR Data

Based on available data and spectroscopic principles, the following table summarizes the expected ¹H NMR chemical shifts for (S)-(+)-1-Iodo-2-methylbutane.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂I (C1-H) | ~3.2 | Doublet of doublets | 2H |

| -CH(CH₃)- (C2-H) | ~1.8 | Multiplet | 1H |

| -CH₂CH₃ (C3-H) | ~1.4 | Multiplet | 2H |

| -CH(CH₃)- (C5-H) | ~1.0 | Doublet | 3H |

| -CH₂CH₃ (C4-H) | ~0.9 | Triplet | 3H |

Interpretation of the ¹H NMR Spectrum

-

-CH₂I (C1-H): The two protons on the carbon bearing the iodine are diastereotopic due to the adjacent chiral center (C2). They are expected to resonate at the most downfield region (~3.2 ppm) due to the strong deshielding effect of the electronegative iodine atom. Their signal will likely appear as a complex multiplet, specifically a doublet of doublets, arising from coupling to the single proton on C2.

-

-CH(CH₃)- (C2-H): The single proton at the chiral center is coupled to the two protons on C1, the two protons on C3, and the three protons of the methyl group at C5. This complex coupling will result in a multiplet around 1.8 ppm.

-

-CH₂CH₃ (C3-H): These two protons are adjacent to the chiral center and a terminal methyl group. They will appear as a multiplet around 1.4 ppm, coupled to the protons on C2 and C4.

-

-CH(CH₃)- (C5-H): The three protons of the methyl group attached to the chiral center will appear as a doublet around 1.0 ppm due to coupling with the single proton on C2.

-

-CH₂CH₃ (C4-H): The terminal methyl group protons will resonate at the most upfield region (~0.9 ppm) and will appear as a triplet due to coupling with the adjacent two protons on C3.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of (S)-(+)-1-Iodo-2-methylbutane, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂I) | ~10-15 |

| C2 (-CH(CH₃)-) | ~35-40 |

| C3 (-CH₂CH₃) | ~25-30 |

| C4 (-CH₂CH₃) | ~10-15 |

| C5 (-CH(CH₃)-) | ~15-20 |

Interpretation of the ¹³C NMR Spectrum

-

C1 (-CH₂I): The carbon directly attached to the iodine atom is expected to be the most upfield-shifted carbon due to the "heavy atom effect" of iodine, which is a shielding effect. This is a characteristic feature for carbons bonded to heavier halogens.

-

C2 (-CH(CH₃)-): The carbon at the chiral center will appear in the range of 35-40 ppm.

-

C3 (-CH₂CH₃): The methylene carbon of the ethyl group is expected to resonate around 25-30 ppm.

-

C4 (-CH₂CH₃): The terminal methyl carbon of the ethyl group will be in the upfield region, typically between 10-15 ppm.

-

C5 (-CH(CH₃)-): The methyl carbon attached to the chiral center will also be in the upfield region, around 15-20 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-(+)-1-Iodo-2-methylbutane is expected to be dominated by absorptions corresponding to C-H and C-I bond vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2850 | C-H stretching | Alkane (CH₃, CH₂, CH) |

| 1465-1450 | C-H bending | Alkane (CH₂, CH₃) |

| 1380-1370 | C-H bending | Alkane (CH₃) |

| 600-500 | C-I stretching | Alkyl Iodide |

Interpretation of the IR Spectrum

-

C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the methyl and methylene groups.

-

C-H Bending: Absorptions in the 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions correspond to the bending vibrations of the C-H bonds.

-

C-I Stretching: A key feature in the IR spectrum will be the absorption corresponding to the C-I bond stretch. This is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. This absorption confirms the presence of the iodo functional group.

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and IR spectra for a liquid sample like (S)-(+)-1-Iodo-2-methylbutane.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid a large solvent signal in the ¹H NMR spectrum that would obscure the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.[2]

-

Filtering: Filtering the sample removes any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved NMR signals.

FT-IR Spectroscopy Protocol

Caption: Workflow for FT-IR data acquisition of a liquid sample.

Causality in Experimental Choices:

-

Salt Plates: Materials like KBr and NaCl are used for sample plates because they are transparent to infrared radiation in the analytical region.[3]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.[4]

-

Thin Film: A thin film of the liquid sample is used to ensure that the absorption of infrared radiation is not too strong, which would lead to saturated peaks and a loss of quantitative information (in accordance with the Beer-Lambert law).[5]

Conclusion

The spectroscopic data of (S)-(+)-1-Iodo-2-methylbutane provides a clear fingerprint of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon skeleton and the electronic environment of each proton and carbon atom. IR spectroscopy verifies the presence of the alkyl and iodo functional groups. This comprehensive spectroscopic analysis, when coupled with rigorous experimental protocols, serves as a reliable method for the identification and characterization of this important chiral building block in research and development.

References

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from Go up website: [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Retrieved from Pharmaguideline website: [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies website: [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Retrieved from ALWSCI website: [Link]

-

SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR. (n.d.). Retrieved from PHARMA DEVILS website: [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from University of Cambridge website: [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from University of California, Irvine website: [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Retrieved from Georgia Institute of Technology website: [Link]

-

How to prepare a liquid sample for FTIR spectrum?. (2021, January 24). Retrieved from ResearchGate website: [Link]

Sources

The Cornerstone of Chirality: (S)-(+)-1-Iodo-2-methylbutane as a Premier Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of starting materials is paramount. Among the arsenal of chiral synthons available to the modern organic chemist, (S)-(+)-1-Iodo-2-methylbutane has emerged as a versatile and reliable building block for the introduction of a chiral 2-methylbutyl moiety. Its well-defined stereocenter, coupled with the reactivity of the carbon-iodine bond, makes it an invaluable tool in the construction of complex, enantiomerically pure molecules, particularly in the realm of pharmaceutical and natural product synthesis. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of (S)-(+)-1-Iodo-2-methylbutane, offering field-proven insights and detailed methodologies for its effective utilization.

Foundational Characteristics: Synthesis and Physicochemical Properties

(S)-(+)-1-Iodo-2-methylbutane is a chiral alkyl halide, valued for its ability to participate in stereospecific reactions. It is typically prepared from its corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, a readily available starting material often sourced from the chiral pool. The conversion is a classic example of nucleophilic substitution, where the hydroxyl group is transformed into a superior leaving group, subsequently displaced by an iodide ion. A common and efficient method for this transformation is the Appel reaction, which utilizes triphenylphosphine and iodine. This method is favored for its mild reaction conditions and high yields.

The physical and chemical properties of (S)-(+)-1-Iodo-2-methylbutane are crucial for its application in synthesis and are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H11I[1][2] |

| Molecular Weight | 198.05 g/mol [1][2] |

| Appearance | Liquid[2] |

| Boiling Point | 148 °C (lit.)[2] |

| Density | 1.525 g/mL at 25 °C (lit.)[2] |

| Optical Activity | [α]20/D +5.7°, neat[2] |

| Refractive Index | n20/D 1.497 (lit.)[2] |

| Solubility | Soluble in common organic solvents. |

| Stability | Commercially available products often contain copper as a stabilizer.[2] |

The Heart of the Matter: Chirality Transfer via Sₙ2 Reactions

The primary utility of (S)-(+)-1-Iodo-2-methylbutane as a chiral building block lies in its participation in bimolecular nucleophilic substitution (Sₙ2) reactions. This reaction mechanism is characterized by a concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the iodide ion).

A key stereochemical consequence of the Sₙ2 mechanism is the inversion of configuration at the chiral center being attacked. This predictable stereochemical outcome, known as the Walden inversion, is the cornerstone of chirality transfer when using (S)-(+)-1-Iodo-2-methylbutane. The "S" configuration of the starting material is reliably converted to an "R" configuration at the corresponding stereocenter in the product, assuming the incoming nucleophile and the outgoing iodide have the same priority according to the Cahn-Ingold-Prelog rules.

The efficiency of this chirality transfer is influenced by several factors:

-

Steric Hindrance: As a primary alkyl halide, (S)-(+)-1-Iodo-2-methylbutane is minimally sterically hindered at the electrophilic carbon, which favors the Sₙ2 pathway.

-

Leaving Group Ability: Iodide is an excellent leaving group, facilitating the nucleophilic substitution.

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster and cleaner Sₙ2 reactions.

-

Solvent: Polar aprotic solvents such as acetone, DMF, or DMSO are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

Applications in Asymmetric Synthesis: Crafting Chiral Molecules

The introduction of the chiral 2-methylbutyl group using (S)-(+)-1-Iodo-2-methylbutane has been successfully applied in the synthesis of a variety of complex molecules, including natural products, pharmaceutical intermediates, and materials with specific chiroptical properties.

Synthesis of Chiral Amines

Chiral amines are ubiquitous in pharmaceuticals and natural products. (S)-(+)-1-Iodo-2-methylbutane serves as an effective reagent for the asymmetric alkylation of amines. The reaction of a primary or secondary amine with (S)-(+)-1-Iodo-2-methylbutane proceeds via an Sₙ2 mechanism to yield a chiral secondary or tertiary amine, respectively, with the inverted (R) configuration at the newly formed stereocenter adjacent to the nitrogen atom.

Experimental Protocol: Synthesis of a Chiral Tertiary Amine

-

Reaction Setup: To a solution of the secondary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).

-

Addition of Electrophile: Add (S)-(+)-1-Iodo-2-methylbutane (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tertiary amine.

Synthesis of Chiral Ethers

The Williamson ether synthesis, a classic Sₙ2 reaction, can be rendered asymmetric by using a chiral electrophile like (S)-(+)-1-Iodo-2-methylbutane. The reaction of an alkoxide with this chiral iodide provides a straightforward route to chiral ethers.

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. (S)-(+)-1-Iodo-2-methylbutane can be employed as a chiral electrophile in reactions with various carbon nucleophiles, such as enolates, Gilman reagents (lithium dialkylcuprates), and other organometallic species. These reactions are instrumental in building up the carbon skeleton of complex chiral molecules.

Causality in Experimental Design: The choice of the carbon nucleophile is critical. Hard nucleophiles like organolithium or Grignard reagents can sometimes lead to side reactions with alkyl halides. In contrast, softer nucleophiles like Gilman reagents are often preferred for their higher selectivity in Sₙ2 reactions with alkyl iodides, leading to cleaner reactions and higher yields of the desired C-C coupled product.

Case Study: Synthesis of Insect Pheromones

The synthesis of insect pheromones often requires high stereochemical purity, as different stereoisomers can have vastly different or even inhibitory biological activities. Chiral building blocks like (S)-(+)-1-Iodo-2-methylbutane are therefore highly valuable in this field. For example, the chiral 2-methylbutyl moiety is a component of several insect pheromones. While a specific synthesis of an insect pheromone directly employing (S)-(+)-1-Iodo-2-methylbutane is not readily found in general searches, the strategy of using such chiral synthons is a well-established and powerful approach in pheromone synthesis.[3][4] The general principle would involve the coupling of (S)-(+)-1-Iodo-2-methylbutane with a suitable nucleophile to construct the carbon backbone of the pheromone with the correct stereochemistry.

Conclusion: A Reliable Tool for Asymmetric Synthesis

(S)-(+)-1-Iodo-2-methylbutane stands as a testament to the power and elegance of using small, well-defined chiral building blocks for the construction of complex molecular architectures. Its predictable reactivity through the Sₙ2 pathway, leading to a clean inversion of stereochemistry, provides chemists with a reliable method for introducing a chiral center. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the properties and applications of this versatile reagent is essential for the rational design and efficient execution of asymmetric syntheses. The continued exploration of its utility in novel synthetic methodologies will undoubtedly further solidify its role as a cornerstone of modern organic chemistry.

References

-

Mori, K. (2007). Organic Synthesis in Pheromone Science. Pure and Applied Chemistry, 79(4), 559-568. [Link]

-

Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(3), 485-520. [Link]

-

PubChem. (S)-(+)-1-Iodo-2-methylbutane compound summary. [Link]

Sources

- 1. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ( S )-(+)-1-碘-2-甲基丁烷 contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Physical properties such as boiling point, density, and refractive index of (S)-(+)-1-Iodo-2-methylbutane

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-1-Iodo-2-methylbutane

Introduction

(S)-(+)-1-Iodo-2-methylbutane (CAS No: 29394-58-9) is a chiral alkyl halide that serves as a valuable building block in asymmetric organic synthesis.[1][2] Its utility is noted in the synthesis of complex molecules, such as the C6 acyl side chain of zaragozic acid A and as a structure-directing agent for producing high-silica porous silicates.[1] As with any high-purity chemical reagent, a thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals.

These properties—chiefly boiling point, density, and refractive index—are not merely static data points. They are critical identifiers that provide a rapid, non-destructive means of verifying the substance's identity and assessing its purity.[3] Deviations from established values can indicate the presence of impurities, isomers, or degradation products, which can have profound implications for reaction kinetics, yield, and the stereochemical outcome of a synthesis. This guide provides a detailed examination of these core physical properties, grounded in theoretical principles and coupled with field-proven experimental protocols for their accurate determination.

Summary of Physical Properties

The key physical characteristics of (S)-(+)-1-Iodo-2-methylbutane are summarized below. These values are derived from authoritative chemical supplier data and databases and serve as the benchmark for experimental verification.

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 148 °C | At atmospheric pressure (760 mmHg) | [1][4][5] |

| Density | 1.525 g/mL | At 25 °C | [1][4] |

| Refractive Index | 1.497 | At 20 °C, Sodium D-line (589 nm) | [1][5][6] |

| Molecular Formula | C₅H₁₁I | - | [2] |

| Molecular Weight | 198.05 g/mol | - | [7] |

Boiling Point

Theoretical Principles

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[8] For alkyl halides, the boiling point is primarily influenced by intermolecular van der Waals forces, specifically London dispersion forces and dipole-dipole interactions.[9]

-

Influence of the Halogen: For a given alkyl chain, the boiling point increases with the atomic weight of the halogen (F < Cl < Br < I). The larger electron cloud of iodine is more polarizable, leading to stronger London dispersion forces compared to lighter halogens.[9][10] This makes iodoalkanes significantly less volatile than their chloro- or bromo- counterparts.[10]

-

Effect of Branching: Among constitutional isomers, increased branching leads to a more compact, spherical molecular shape.[11] This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to straight-chain isomers.[11]

Reported Value

The literature value for the boiling point of (S)-(+)-1-Iodo-2-methylbutane is 148 °C at standard atmospheric pressure.[1][4][5]

Experimental Determination: Micro-Boiling Point via Thiele Tube

This method is ideal for determining the boiling point with a small sample volume (< 0.5 mL).[12] The causality behind this technique rests on precisely matching the liquid's vapor pressure with the external pressure. The inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is expelled. When the sample's boiling point is reached, its vapor pressure drives a continuous stream of bubbles from the capillary tube. Upon cooling, the point at which the vapor pressure inside the capillary drops just below the external pressure, causing the liquid to be drawn back into the tube, is the boiling point.[8]

Protocol:

-

Apparatus Assembly: Secure a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be level with the thermometer's bulb.[12]

-

Sample Addition: Add approximately 0.2-0.3 mL of (S)-(+)-1-Iodo-2-methylbutane to the vial.

-

Capillary Tube Insertion: Place a melting point capillary tube (sealed end up) into the liquid in the vial.[12]

-

Heating: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is well above the oil level to prevent degradation. Gently heat the side arm of the Thiele tube with a microburner to induce convectional heating of the oil.[8][12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Measurement: Remove the heat source. The bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

-

Validation: Allow the apparatus to cool by 15-20 °C, then gently reheat to obtain a second reading for verification. The readings should be within 1-2 °C.

Workflow Diagram: Boiling Point Determination

Caption: A flowchart of the Thiele tube method for micro-boiling point determination.

Density

Theoretical Principles

Density (ρ) is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[13][14] It is an intensive property, meaning it is independent of the amount of substance present.[14] For liquids, density is highly dependent on temperature; as temperature increases, the volume typically expands, leading to a decrease in density. Therefore, reporting the temperature at which the measurement was taken is critical for accuracy and reproducibility.

Reported Value

The literature value for the density of (S)-(+)-1-Iodo-2-methylbutane is 1.525 g/mL at 25 °C.[1][4]

Experimental Determination: Using a Volumetric Flask and Analytical Balance

This method provides a straightforward and accurate way to determine the density of a liquid, relying on the high precision of modern analytical balances and Class A volumetric glassware.[13] The protocol's trustworthiness is established by using a calibrated balance and a flask of a known, precise volume at a controlled temperature.

Protocol:

-

Preparation: Place a clean, dry 10.00 mL Class A volumetric flask on a tared analytical balance and record its mass (m_flask).

-

Temperature Equilibration: Ensure the sample of (S)-(+)-1-Iodo-2-methylbutane and the volumetric flask are equilibrated to a constant, known temperature (e.g., 25.0 °C) using a water bath. Record this temperature.

-

Sample Filling: Carefully fill the volumetric flask with the temperature-equilibrated sample. Use a Pasteur pipette for the final additions to ensure the bottom of the liquid's meniscus aligns precisely with the calibration mark on the flask's neck.[13]

-

Mass Measurement: Cap the flask and weigh it on the same analytical balance to obtain the total mass (m_total).

-

Calculation:

-

Calculate the mass of the sample: m_sample = m_total - m_flask.

-

Calculate the density: ρ = m_sample / 10.00 mL.

-

-

Validation: Repeat the procedure at least twice more, ensuring the flask is thoroughly cleaned and dried between measurements. Average the results to improve precision.

Workflow Diagram: Density Determination

Caption: A flowchart for determining liquid density using volumetric glassware.

Refractive Index

Theoretical Principles

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material.[3] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium. Experimentally, it is measured as the ratio of the sine of the angle of incidence to the sine of the angle of refraction as light passes into the sample.[3] The refractive index is dependent on both the temperature and the wavelength of the light used.[3][15] By convention, it is reported at 20 °C using the yellow light of a sodium D-line (589 nm), denoted as nD²⁰.[3] This measurement is exceptionally sensitive to impurities, making it an excellent tool for purity assessment.[3]

Reported Value

The literature value for the refractive index of (S)-(+)-1-Iodo-2-methylbutane is 1.497 at 20 °C (nD²⁰).[1][5][6]

Experimental Determination: Using an Abbe Refractometer

The Abbe refractometer is the standard instrument for measuring the refractive index of liquids. Its design is self-validating through the initial calibration against a known standard (distilled water) and its internal prisms that compensate for dispersion, ensuring a sharp, achromatic borderline for precise alignment.

Protocol:

-

Calibration: Turn on the refractometer's light source. Clean the surfaces of the measuring and illuminating prisms with ethanol or acetone using a soft lens tissue and allow them to dry completely.[16] Place a few drops of distilled water (nD²⁰ = 1.3330) on the lower prism and close the assembly.

-

Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp. Rotate the adjustment knob until the light and dark fields are visible. If a colored band appears at the borderline, turn the chromatic dispersion compensator until the borderline is a sharp, black-and-white line.[16]

-

Calibration Check: Align the sharp borderline precisely with the center of the crosshairs. The reading on the scale should be 1.3330. If not, adjust the calibration screw as per the instrument's manual.

-

Sample Measurement: Clean and dry the prisms again. Apply 2-3 drops of (S)-(+)-1-Iodo-2-methylbutane to the measuring prism and close it.

-

Reading: Align the light/dark borderline with the crosshairs. Read the refractive index value directly from the scale.[15]

-

Temperature Control: Note the temperature from the thermometer attached to the prism block. If the temperature is not exactly 20 °C, a correction can be applied using the factor 0.00045 per °C. The refractive index decreases with increasing temperature.[3]

-

Corrected nD²⁰ = n_obs + 0.00045 * (T_obs - 20.0)

-

Workflow Diagram: Refractive Index Determination

Sources

- 1. ( S )-(+)-1-碘-2-甲基丁烷 contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. CAS 29394-58-9 MFCD00079371-(S)-1-Iodo-2-Methylbutane (S)-1-碘-2-甲基丁烷 -LabNovo [do.labnovo.com]

- 5. echemi.com [echemi.com]

- 6. 29394-58-9 CAS MSDS ((S)-(+)-1-Iodo-2-methylbutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-iodo-2-methylbutane [stenutz.eu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Chapter 7 Notes [web.pdx.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Determining the Density of a Solid and Liquid [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. davjalandhar.com [davjalandhar.com]

Safety, handling, and storage information for (S)-(+)-1-Iodo-2-methylbutane

Analyzing Safety Information

I'm currently immersed in researching the safety data for (S)-(+)-1-Iodo-2-methylbutane. My focus is on MSDS, regulatory guidelines, and lab protocols to identify critical hazards. I'm now synthesizing this data, aiming for a clear understanding of best practices for its handling and storage. This stage requires careful distillation to present information.

Gathering Research Data

I've just started gathering safety information. Currently, my search focuses on MSDS, regulatory guidelines, and lab protocols for (S)-(+)-1-Iodo-2-methylbutane. I'm prioritizing thoroughness in data collection to ensure a robust foundation for my analysis. I'm focusing on finding the most authoritative information for a strong start.

Collecting Safety Data

I've been focusing on compiling a comprehensive safety profile for (S)-(+)-1-Iodo-2-methylbutane. I've successfully gathered detailed information from several suppliers and databases, including PubChem and Sigma-Aldrich. This data encompasses GHS classifications, hazard statements, and the required precautionary measures. I am now in the process of cataloging physical properties and PPE recommendations.

Structuring the Technical Guide

I'm now shifting gears from data collection to synthesis. While I have the safety data for (S)-(+)-1-Iodo-2-methylbutane, the challenge is building a structured, in-depth technical guide. I must now analyze the information and craft a logical narrative that explains the reasoning behind experimental choices, along with self-validating protocols. I plan to incorporate a DOT script for a workflow and present quantitative data in tables, alongside a comprehensive references section with clickable URLs.

An In-Depth Technical Guide to (S)-(+)-1-Iodo-2-methylbutane for Advanced Research

This guide provides a comprehensive technical overview of (S)-(+)-1-Iodo-2-methylbutane, a chiral alkyl iodide of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its nomenclature, stereospecific synthesis, and key applications, offering field-proven insights into its handling and utility.

Compound Identification and Nomenclature

(S)-(+)-1-Iodo-2-methylbutane is a chiral haloalkane. Its stereochemistry is designated by the (S) descriptor, indicating the absolute configuration at the chiral center (carbon-2). The (+) sign, or dextrorotatory, refers to its property of rotating plane-polarized light to the right.

Systematic and Common Names:

-

IUPAC Name: (2S)-1-Iodo-2-methylbutane[1]

-

Synonyms: (S)-2-methylbutyl iodide, pri-act-amyl iodide[2][3]

-

CAS Number: 29394-58-9[4]

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application and characterization in a research setting.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁I | [4] |

| Molecular Weight | 198.05 g/mol | [4] |

| Appearance | Colorless to brown clear liquid | [2] |

| Boiling Point | 148 °C (lit.) | |

| Density | 1.525 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.497 (lit.) | |

| Optical Activity ([α]20/D) | +5.7° (neat) |

Spectral Data for Structural Elucidation:

Spectral analysis is crucial for confirming the identity and purity of (S)-(+)-1-Iodo-2-methylbutane.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum indicates the presence of specific functional groups.

Note: Specific spectral data can be accessed from comprehensive databases such as PubChem.

Stereospecific Synthesis: A Mechanistic Perspective

The synthesis of enantiomerically pure (S)-(+)-1-Iodo-2-methylbutane is critical for its applications in stereoselective synthesis. The most common and efficient method involves a nucleophilic substitution reaction on a chiral precursor, (S)-(-)-2-methyl-1-butanol.

The Underlying Principle: Sₙ2 Reaction

This transformation is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The choice of this pathway is deliberate and crucial for maintaining stereochemical integrity. The key features of this reaction are:

-

Concerted Mechanism: The bond formation between the nucleophile (iodide) and the electrophilic carbon, and the bond cleavage of the leaving group (a modified hydroxyl group) occur in a single, concerted step.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.

-

Inversion of Configuration: This backside attack leads to an inversion of the stereochemical configuration at the chiral center.

To obtain the (S)-iodide, we must start with the corresponding (S)-alcohol. The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group. A common method for this is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂).

Experimental Protocol: Iodination of (S)-(-)-2-methyl-1-butanol

This protocol is based on the well-established Appel reaction for converting alcohols to alkyl iodides.

Reagents and Materials:

-

(S)-(-)-2-methyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous dichloromethane (DCM) or acetonitrile as solvent

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous dichloromethane.

-

Formation of the Phosphonium Intermediate: Cool the solution in an ice bath. To the stirred solution, add iodine portion-wise. The reaction is exothermic and the solution will turn into a dark, reddish-brown slurry of the triphenylphosphine-iodine adduct.

-

Addition of the Alcohol: To this slurry, add a solution of (S)-(-)-2-methyl-1-butanol in anhydrous dichloromethane dropwise via a syringe or dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The color of the solution will fade to pale yellow.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (S)-(+)-1-Iodo-2-methylbutane.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

-

Anhydrous Solvents: Water can react with the phosphonium intermediate, reducing the yield of the desired product.

-

Sodium Thiosulfate Quench: Safely and effectively removes unreacted iodine.

Visualizing the Synthesis Workflow:

Caption: Stereospecific synthesis of (S)-(+)-1-Iodo-2-methylbutane.

Applications in Research and Development

(S)-(+)-1-Iodo-2-methylbutane serves as a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry.

Key Applications:

-

Synthesis of Structure-Directing Agents: It is used in the synthesis of the 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation (TMBP²⁺). This cation acts as a structure-directing agent (SDA) in the synthesis of high-silica porous silicates.

-

Natural Product Synthesis: It has been utilized in the synthesis of the C6 acyl side chain of Zaragozic Acid A, a potent inhibitor of squalene synthase.

-

Asymmetric Synthesis: As a chiral electrophile, it can be used in various coupling and substitution reactions to introduce a specific stereocenter into a target molecule. This is of paramount importance in drug discovery, where the stereochemistry of a molecule often dictates its biological activity.

Mechanism of Action in a Nucleophilic Substitution:

Sources

Application Notes & Protocols: (S)-(+)-1-Iodo-2-methylbutane

A Guide to Stereocontrolled Synthesis via Nucleophilic Substitution

Abstract